molecular formula C20H18BrN3O3S B3008020 3-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 450338-67-7

3-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B3008020
CAS No.: 450338-67-7
M. Wt: 460.35
InChI Key: WVDQLBUWSHBZFU-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazol core substituted with a 2-(2,3-dimethylphenyl) group and a 3-bromobenzamide moiety. The 5,5-dioxido (sulfone) group on the thieno ring enhances polarity and stability, distinguishing it from non-sulfonated analogs. Structural confirmation of such derivatives often employs crystallographic tools like SHELX programs for refinement and validation . The bromine atom at the benzamide’s meta-position and the dimethylphenyl group contribute to steric and electronic effects, influencing reactivity and intermolecular interactions, including hydrogen bonding patterns critical for crystal packing .

Properties

IUPAC Name

3-bromo-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O3S/c1-12-5-3-8-18(13(12)2)24-19(16-10-28(26,27)11-17(16)23-24)22-20(25)14-6-4-7-15(21)9-14/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDQLBUWSHBZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Groups
Compound Core Structure Key Functional Groups Substituents
Target Thieno[3,4-c]pyrazol Sulfone (5,5-dioxido), benzamide 2-(2,3-dimethylphenyl), 3-bromobenzamide
Compound 6k Benzoxazol-triazole C=S (thione), C=N (triazole) 3-bromophenyl, 3-methylphenyl
2-Bromanyl analog Thieno[3,4-c]pyrazol Sulfone, benzamide 2-(4-methoxyphenyl), 2-bromobenzamide

Key Observations :

  • Sulfone vs. Thione : The target’s sulfone group (strong S=O IR stretches ~1150–1300 cm⁻¹) increases polarity compared to the C=S group (1248 cm⁻¹ in Compound 6k) .
  • Bromine Position : The target’s 3-bromo substituent on benzamide may induce distinct electronic effects vs. the 2-bromo analog in , altering dipole moments and π-π stacking interactions.
Spectroscopic and Analytical Data
Compound IR (cm⁻¹) ¹H-NMR (δ ppm) EI-MS (M+1)
Target S=O (1150–1300), C=O (~1680) Aromatic H: ~7.0–8.5; CH3 (2.7–3.0) ~510 (calculated)
Compound 6k 1248 (C=S), 533 (C-Br) Aromatic H: 6.99–8.00; CH3: 2.77 (s) 464
2-Bromanyl analog S=O, C=O Aromatic H: ~7.0–8.5; OCH3: ~3.8 ~520 (estimated)

Key Observations :

  • ¹H-NMR : The target’s dimethylphenyl group produces distinct methyl resonances (~2.7–3.0 ppm), differing from Compound 6k’s single CH3 peak (2.77 ppm) and the methoxy group (~3.8 ppm) in .
  • EI-MS : Molecular weight differences reflect substituent variations (e.g., bromine position, methoxy vs. methyl groups).
Hydrogen Bonding and Crystallography
  • Methoxy groups in may engage in O-H···O interactions, whereas the target’s dimethylphenyl group prioritizes van der Waals packing.

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